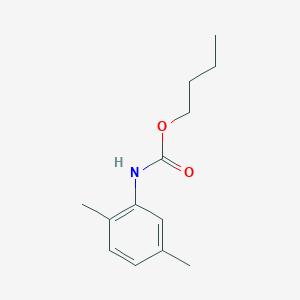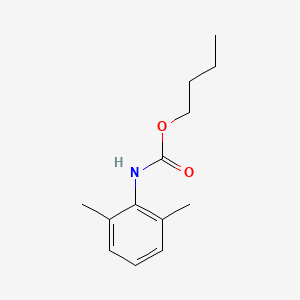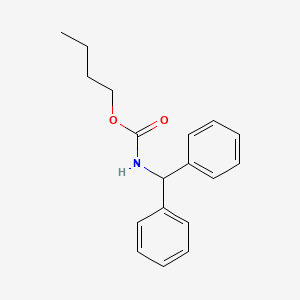![molecular formula C12H16N2O3 B3752361 butyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752361.png)
butyl [4-(aminocarbonyl)phenyl]carbamate
Overview
Description
“Butyl [4-(aminocarbonyl)phenyl]carbamate” is a type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals . This specific compound, “butyl [4-(aminocarbonyl)phenyl]carbamate”, is likely used as an intermediate in organic synthesis .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions, short reaction times, and avoids over-alkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular formula of “butyl [4-(aminocarbonyl)phenyl]carbamate” is C9H20N2O2 . The InChI string representation of its structure isInChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) . Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis
The boiling point of “butyl [4-(aminocarbonyl)phenyl]carbamate” is predicted to be 292.9±23.0 °C . Its density is approximately 0.984 g/mL at 20 °C . The compound is soluble in chloroform, DMSO, and methanol .Safety and Hazards
properties
IUPAC Name |
butyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-6-4-9(5-7-10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDCMIYMAMMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,5-dimethylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B3752279.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B3752282.png)
![1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone](/img/structure/B3752297.png)
![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)



![methyl 2-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752342.png)
![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)
![cyclohexyl 4-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752352.png)
![butyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B3752354.png)


